

Apocynoside II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apocynoside II

Cat. No.: B1246886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside II is a naturally occurring ionone glucoside isolated from the leaves of *Apocynum venetum* L., a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge on **Apocynoside II**, including its physicochemical properties, putative experimental protocols for its isolation and characterization, and potential signaling pathways for further investigation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physicochemical Properties

Quantitative data for **Apocynoside II** is summarized in the table below. It is important to note that a specific CAS number for **Apocynoside II** has not been identified in publicly available databases. The molecular weight is inferred from mass spectrometry data reported in the literature, which identified a prominent ion peak at m/z 385 ($[M+H]^+$), suggesting a molecular weight of 384 g/mol for the neutral molecule.

Property	Value	Source
CAS Number	Not available	N/A
Molecular Formula	Not definitively determined	Inferred from MS data
Molecular Weight	~384 g/mol	Inferred from [1]
Class	Ionone Glucoside	[1]
Source	Apocynum venetum L. (leaves)	[1]

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of **Apocynoside II** from *Apocynum venetum* leaves, based on established protocols for similar natural products.

Extraction and Isolation of Apocynoside II

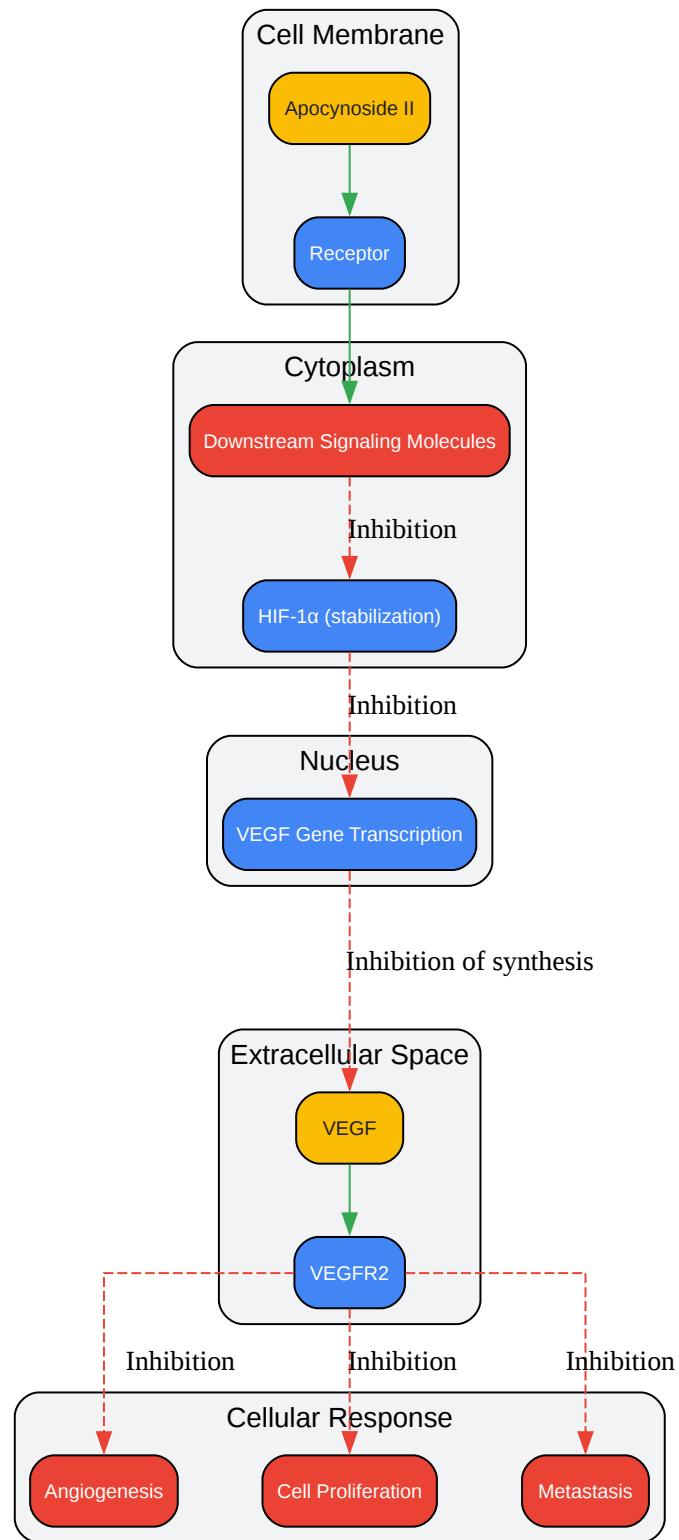
This protocol outlines a general procedure for the extraction and purification of ionone glucosides from plant material.

- Plant Material Preparation:
 - Air-dried and powdered leaves of *Apocynum venetum* are used as the starting material.
- Extraction:
 - The powdered leaves are extracted exhaustively with methanol (MeOH) at room temperature.
 - The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

- Chromatographic Purification:
 - The n-BuOH soluble fraction, which is expected to contain the glycosides, is subjected to column chromatography on a silica gel column.
 - Elution is performed with a gradient of chloroform-methanol-water to separate fractions based on polarity.
 - Fractions containing compounds with similar TLC profiles are combined.
 - Further purification of the target fractions is achieved by repeated column chromatography on Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Apocynoside II**.

Structural Elucidation of Apocynoside II

The structure of the isolated **Apocynoside II** can be determined using a combination of spectroscopic techniques.

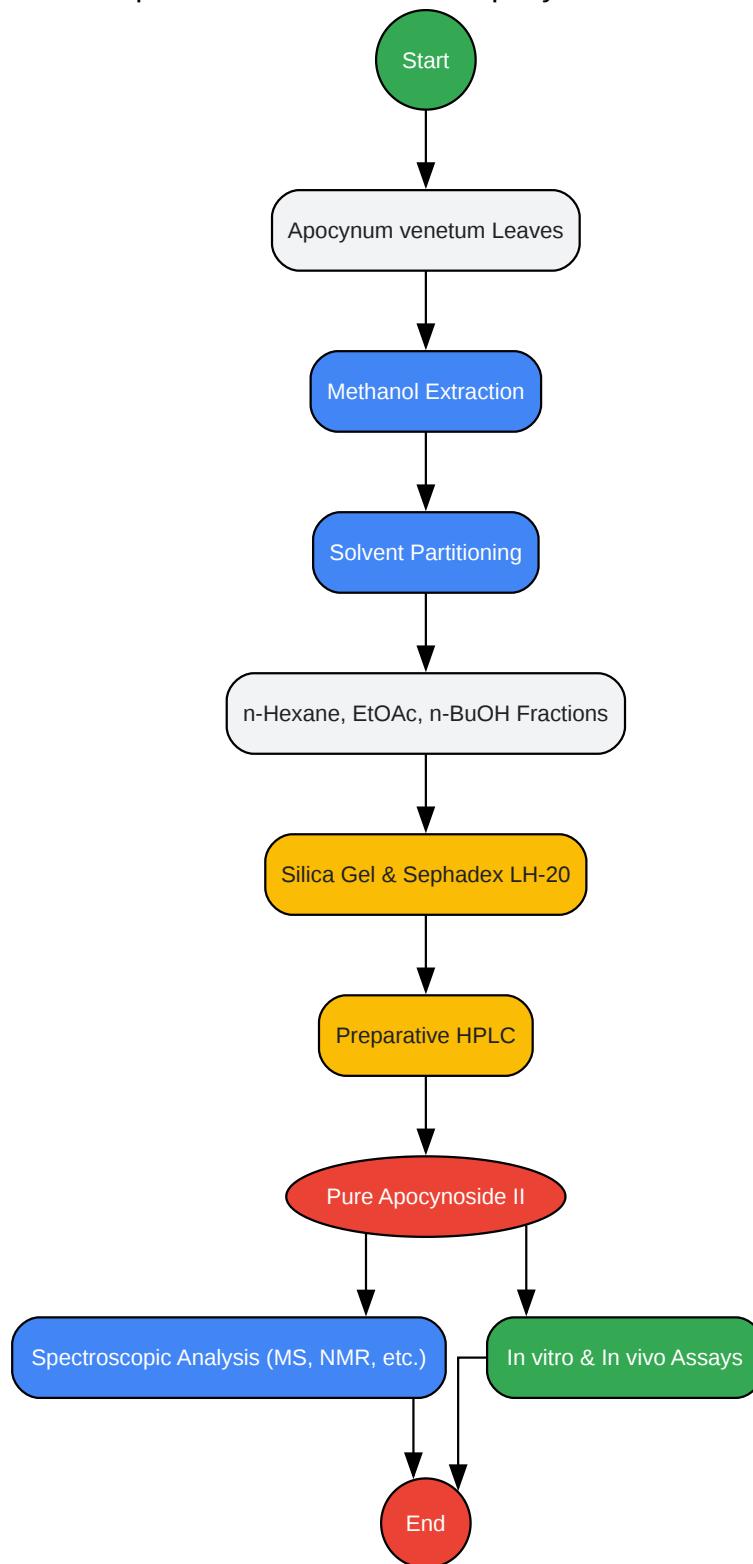

- Mass Spectrometry (MS):
 - High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR and ^{13}C -NMR spectra are recorded to determine the carbon and proton framework of the molecule.
 - 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the structure.
- UV-Visible Spectroscopy:
 - UV-Vis spectroscopy is used to identify the presence of chromophores in the molecule.
- Infrared (IR) Spectroscopy:

- IR spectroscopy is employed to identify the functional groups present in the molecule.

Potential Signaling Pathways

While the specific signaling pathways modulated by **Apocynoside II** have not yet been elucidated, research on structurally related ionone derivatives suggests potential avenues of investigation. For instance, some ionone alkaloids have been shown to exhibit anti-metastatic effects by targeting the HIF-1 α /VEGF/VEGFR2 pathway. Based on this, a hypothetical signaling pathway for **Apocynoside II** is proposed below.

Hypothetical Signaling Pathway for Apocynoside II


[Click to download full resolution via product page](#)

Caption: Hypothetical inhibitory effect of **Apocynoside II** on the HIF-1 α /VEGF/VEGFR2 signaling pathway.

Experimental Workflow Visualization

The logical flow of the experimental procedures described above is illustrated in the following diagram.

Experimental Workflow for Apocynoside II

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation, purification, and analysis of **Apocynoside II**.

Conclusion

Apocynoside II represents a promising natural product for further scientific investigation. This guide provides a starting point for researchers by consolidating the available information and presenting putative methodologies for its study. Future research should focus on definitively determining its chemical structure, obtaining a pure standard for bioactivity screening, and exploring its mechanism of action in relevant disease models. The potential for **Apocynoside II** to modulate key signaling pathways involved in various pathologies warrants a dedicated research effort to unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- To cite this document: BenchChem. [Apocynoside II: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1246886#apocynoside-ii-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1246886#apocynoside-ii-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com